2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL
Description
Properties
Molecular Formula |
C9H6N4O2 |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
2-amino-7H-[1,3]oxazolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C9H6N4O2/c10-9-13-6-1-4-5(2-7(6)15-9)11-3-12-8(4)14/h1-3H,(H2,10,13)(H,11,12,14) |
InChI Key |
PDKCGKAAXQQQNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC3=C1N=C(O3)N)N=CNC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzamide with glyoxal in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield different amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Scientific Research Applications
Anticancer Activity
The primary application of 2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL lies in its potential as an anticancer agent. It has been shown to inhibit EGFR, a critical target in cancer therapy due to its role in cell proliferation and survival. Several studies have demonstrated that derivatives of this compound exhibit significant antitumor activity:
- EGFR Inhibition : The compound's ability to bind to EGFR has been confirmed through various computational studies and molecular docking simulations, indicating its potential as a lead compound for developing new EGFR inhibitors .
- Kinase Activity Modulation : It has been noted that compounds similar to this compound can inhibit other kinases involved in tumor growth, suggesting broader anticancer applications .
Anti-inflammatory and Antimicrobial Properties
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory and antimicrobial activities:
- Anti-inflammatory Effects : Studies indicate that certain derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases .
- Antimicrobial Activity : The compound has shown promise against various microbial strains, suggesting its utility in treating infections .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions. Researchers are exploring various synthetic pathways to optimize yield and enhance biological activity through structural modifications. Notable methods include:
- Nucleophilic Substitution Reactions : Utilizing the amino group for further functionalization.
- Dehydration Reactions : Engaging the hydroxyl group to form ethers or esters.
Case Studies
Several studies have explored the efficacy of this compound and its derivatives:
- Study on EGFR Inhibition : A comprehensive study utilized pharmacophore-based virtual screening followed by molecular dynamics simulations to identify potential inhibitors targeting EGFR . Results indicated stable interactions between the compound and the active site of EGFR.
- In Vitro Cytotoxicity Assays : Research has shown that certain derivatives possess low micromolar IC50 values against cancer cell lines such as KB and A498, highlighting their potential as effective anticancer agents .
Mechanism of Action
The mechanism of action of 2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Imidazo[4,5-g]quinazolines
- Core Structure : Fused imidazole and quinazoline rings.
- For example, 2,6,8-triaryl-1H-imidazo[4,5-g]quinazolines exhibit enhanced π-π stacking due to aromatic substituents but lack the hydroxyl group at position 8 .
- Synthesis : Prepared via condensation of 6-fluoro-1H-benzo[d]imidazol-5-amines with aldehydes, yielding derivatives with moderate to high pharmacological activity .
- Bioactivity : Imidazo analogues are less studied for antiviral activity but show promise in kinase inhibition .
[1,3]Dioxolo[4,5-g]quinolines
- Core Structure: Fused dioxolane and quinoline rings.
- Key Differences: The dioxolane ring increases electron density and steric bulk compared to oxazole. Derivatives like ethyl-8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate prioritize halogenated substituents for reactivity .
- Synthesis : Chlorination of intermediates with acetyl chloride or methanesulfonyl chloride yields iodinated derivatives (e.g., 7-chloro-substituted compounds) in moderate yields (45–65%) .
- Bioactivity : These compounds are less explored for targeted therapies but demonstrate cytotoxicity in preliminary screens .
Thiazole-Fused Quinazolinones
- Core Structure: Thiazole fused with quinazolinone.
- Key Differences: Sulfur in the thiazole ring enhances lipophilicity and metal-binding capacity. Derivatives like [(4-chloro-5H-1,2,3-dithiazol-5-ylidene]amino)quinazolin-4(3H)-ones exhibit unique reactivity due to dithiazole substituents .
- Synthesis: Appel Salt-mediated cyclization of aminoquinazolinones yields thiazole-fused derivatives .
- Bioactivity: Thiazoloquinazolinones show moderate anticancer activity but higher metabolic stability than oxazolo analogues .
Oxazolo[4,5-d]pyrimidines
- Core Structure : Fused oxazole and pyrimidine rings.
- Key Differences : Pyrimidine replaces quinazoline, reducing ring size and altering binding specificity. Derivatives like 7-chlorosubstituted oxazolo[4,5-d]pyrimidines are optimized for enzyme inhibition .
- Synthesis : Chlorination of oxazolones with POCl3 followed by amine substitution yields 7-amine-substituted derivatives (>80% yield) .
- Bioactivity: These compounds inhibit fatty acid amide hydrolase (FAAH) and monoglyceride lipase (IC50: 0.2–5 µM) and exhibit antiviral effects against opportunistic infections .
Triazolo- and Pyrazolo-Fused Quinazolines
- Core Structure : Triazole or pyrazole fused with quinazoline.
- Key Differences : Triazolo derivatives (e.g., 9-Aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones) introduce additional nitrogen atoms, enhancing polarity and metabolic stability .
- Synthesis : Cyclocondensation reactions with N-nucleophiles yield diverse substituents, though yields vary (30–70%) .
- Bioactivity : Triazoloquinazolines are explored for CNS applications due to blood-brain barrier permeability, while pyrazolo derivatives show anticancer activity (GI50: 1–10 µM) .
Data Table: Structural and Functional Comparison
Key Research Findings and Trends
- Electronic and Steric Effects: The oxazole ring in 2-amino-oxazoloquinazolin-8-OL provides a balance of rigidity and hydrogen-bonding capacity, distinct from imidazole (more basic) or thiazole (more lipophilic) .
- Pharmacological Potential: Computational studies suggest oxazolo[4,5-g]quinazolines, including the target compound, may inhibit EGFR, a critical target in oncology . This contrasts with dioxoloquinolines, which lack targeted kinase activity .
- Synthetic Accessibility : Oxazolo[4,5-d]pyrimidines are synthesized efficiently (>80% yield), whereas triazoloquinazolines face lower yields due to multi-step cyclocondensation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
